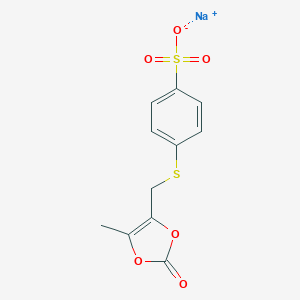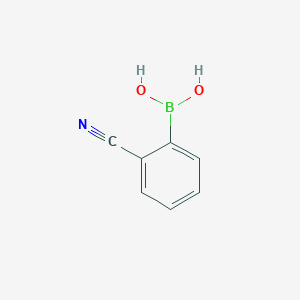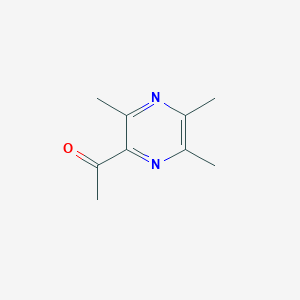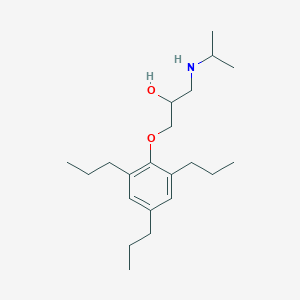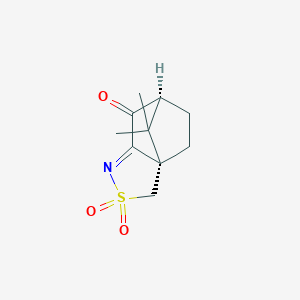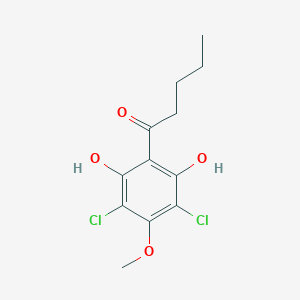![molecular formula C7H11ClO B044884 2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane CAS No. 116342-07-5](/img/structure/B44884.png)
2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane, also known as 2-Chloromethyl-7-methyloxepan, is a bicyclic organic compound with a molecular formula of C7H11ClO. This compound is widely used in scientific research due to its unique chemical properties and potential applications in various fields.1.0]heptane.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane is not well understood. However, it is believed that this compound may act as a nucleophile in certain chemical reactions due to the presence of the chlorine atom.
Effets Biochimiques Et Physiologiques
There is limited information available regarding the biochemical and physiological effects of 2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane. However, it is not believed to have any significant effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane in lab experiments is its ability to undergo a range of chemical reactions. This makes it a useful building block for the synthesis of other organic compounds. However, one of the limitations of using this compound is its relatively low yield during the synthesis process.
Orientations Futures
There are several potential future directions for research involving 2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane. One area of interest is in the development of new synthetic routes for this compound with higher yields. Another potential direction is in the application of this compound in the development of new materials with unique properties. Additionally, further research may be conducted to better understand the mechanism of action and potential applications of this compound in various fields.
Conclusion
In conclusion, 2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane is a bicyclic organic compound with potential applications in various fields. Its unique chemical properties make it a useful building block for the synthesis of other organic compounds, and it has been used in various scientific research studies. While there is limited information available regarding its biochemical and physiological effects, it is not believed to have any significant effects on human health. There are several potential future directions for research involving this compound, including the development of new synthetic routes and the application of this compound in the development of new materials.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane can be achieved through a multi-step process. The first step involves the reaction of 3-chloro-1-propanol with sodium hydroxide to form 3-chloropropene. The 3-chloropropene is then reacted with 2-methyl-1,3-butadiene in the presence of a palladium catalyst to form 2-chloromethyl-7-methyloxepan. The yield of this reaction is typically around 70%.
Applications De Recherche Scientifique
2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane has been used in various scientific research studies due to its unique chemical properties. One of the most notable applications of this compound is in the field of organic synthesis. It is commonly used as a building block for the synthesis of other organic compounds due to its ability to undergo a range of chemical reactions.
Propriétés
Numéro CAS |
116342-07-5 |
|---|---|
Nom du produit |
2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane |
Formule moléculaire |
C7H11ClO |
Poids moléculaire |
146.61 g/mol |
Nom IUPAC |
2-chloro-1-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H11ClO/c1-7-5(8)3-2-4-6(7)9-7/h5-6H,2-4H2,1H3 |
Clé InChI |
IYAWDSVPSFDFGM-UHFFFAOYSA-N |
SMILES |
CC12C(O1)CCCC2Cl |
SMILES canonique |
CC12C(O1)CCCC2Cl |
Synonymes |
7-Oxabicyclo[4.1.0]heptane, 2-chloro-1-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



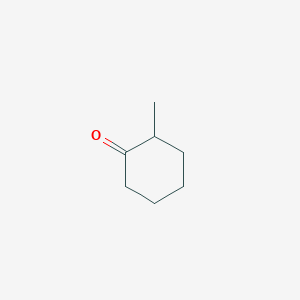
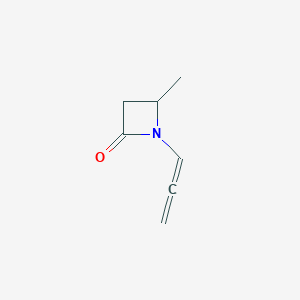
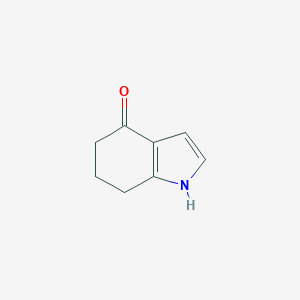
![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)
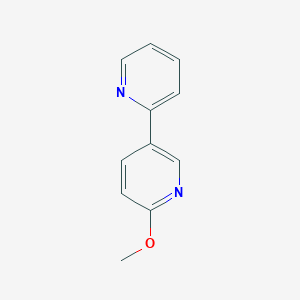
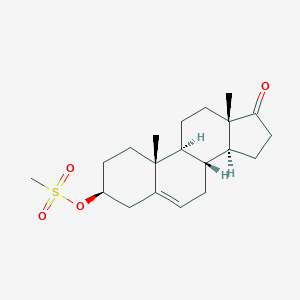
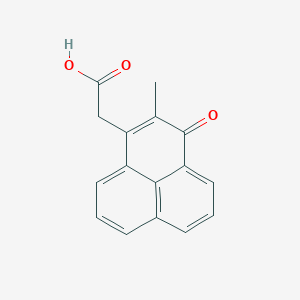
![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)
